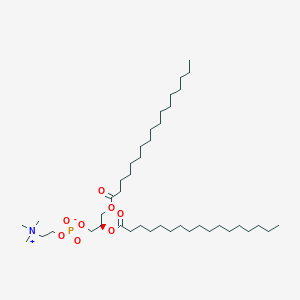
Mevinolinic acid, monoammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . It is widely used in biochemical research, particularly in studies related to cholesterol metabolism and cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions: Mevinolinic acid, monoammonium salt, is synthesized through the hydrolysis of mevinolin (lovastatin) under basic conditions. The process involves the conversion of the lactone ring of mevinolin to its corresponding hydroxy acid form, mevinolinic acid. This hydroxy acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods: Industrial production of this compound, typically involves large-scale fermentation of Aspergillus terreus to produce mevinolin. The fermentation broth is then subjected to extraction and purification processes to isolate mevinolin, which is subsequently hydrolyzed and neutralized to obtain the monoammonium salt .
Types of Reactions:
Oxidation: Mevinolinic acid can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction of mevinolinic acid can result in the formation of alcohols from the ketone or aldehyde groups.
Substitution: The compound can participate in substitution reactions, especially at the hydroxy and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxy groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or halides depending on the substituting reagent.
科学的研究の応用
Mevinolinic acid, monoammonium salt, has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of statins.
Biology: Employed in studies investigating the regulation of cholesterol biosynthesis and the role of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
Medicine: Utilized in preclinical studies to evaluate the efficacy of cholesterol-lowering agents and to understand the molecular mechanisms underlying hypercholesterolemia.
作用機序
Mevinolinic acid, monoammonium salt, exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, mevinolinic acid reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway and downstream effects on sterol regulatory element-binding proteins .
類似化合物との比較
Compactin (ML-236B): Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, structurally similar to mevinolinic acid.
Simvastatin: A synthetic derivative of mevinolin with enhanced potency and bioavailability.
Pravastatin: A hydrophilic statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Mevinolinic acid, monoammonium salt, is unique due to its natural origin from Aspergillus terreus and its specific inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its hydroxy acid form provides distinct advantages in terms of solubility and bioavailability compared to other statins .
特性
CAS番号 |
77550-67-5 |
|---|---|
分子式 |
C24H41NO6 |
分子量 |
439.6 g/mol |
IUPAC名 |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChIキー |
AOIIYQZTRFOGNN-AXHZAXLDSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] |
正規SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)



![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)






